molecular formula C9H9F3N2O4 B10911325 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10911325
M. Wt: 266.17 g/mol
InChI Key: ZRDNSMHZHKBHNW-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methoxycarbonyl group and a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoropropylating agents.

    Methoxycarbonylation: The methoxycarbonyl group is typically introduced through esterification reactions using methanol and a suitable carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxycarbonyl and trifluoropropyl groups in 3-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H9F3N2O4

Molecular Weight

266.17 g/mol

IUPAC Name

5-methoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H9F3N2O4/c1-18-8(17)5-4-6(7(15)16)14(13-5)3-2-9(10,11)12/h4H,2-3H2,1H3,(H,15,16)

InChI Key

ZRDNSMHZHKBHNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)C(=O)O)CCC(F)(F)F

Origin of Product

United States

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